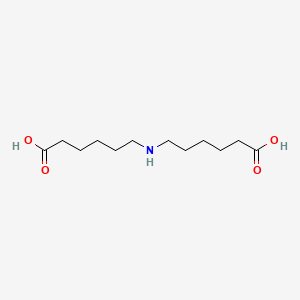

6,6'-Azanediyldihexanoic acid

Description

6,6'-Azanediyldihexanoic acid is a dicarboxylic acid featuring two hexanoic acid chains connected via an azane (NH) group. Its proposed structure is HOOC-(CH₂)₅-NH-(CH₂)₅-COOH, distinguishing it from conventional diacids like adipic acid (HOOC-(CH₂)₄-COOH) used in polyamide synthesis. While direct references to this compound are absent in the provided evidence, its structural analogs (e.g., adipic acid, hexamethylene diamine) and related polyamides (e.g., Nylon 6,6) offer a basis for comparison .

Properties

CAS No. |

100247-99-2 |

|---|---|

Molecular Formula |

C12H23NO4 |

Molecular Weight |

245.32 g/mol |

IUPAC Name |

6-(5-carboxypentylamino)hexanoic acid |

InChI |

InChI=1S/C12H23NO4/c14-11(15)7-3-1-5-9-13-10-6-2-4-8-12(16)17/h13H,1-10H2,(H,14,15)(H,16,17) |

InChI Key |

QUZWVOITJYYXLZ-UHFFFAOYSA-N |

SMILES |

C(CCC(=O)O)CCNCCCCCC(=O)O |

Canonical SMILES |

C(CCC(=O)O)CCNCCCCCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adipic Acid (HOOC-(CH₂)₄-COOH)

- Role in Polymers: Adipic acid is a key monomer in Nylon 6,6 production, reacting with hexamethylene diamine to form amide bonds. Nylon 6,6 exhibits high tensile strength (∼80 MPa), a melting point of 265°C, and moisture absorption of ∼2.7% .

- Contrast with 6,6'-Azanediyldihexanoic Acid: Chain Length: Adipic acid has four methylene groups between carboxyl groups, whereas 6,6'-Azanediyldihexanoic acid features five methylene groups on each side of the NH bridge.

Hexamethylene Diamine (H₂N-(CH₂)₆-NH₂)

- Role in Polymers : This diamine pairs with adipic acid to form Nylon 6,5. Its six-carbon chain contributes to the polymer’s crystallinity and mechanical durability .

- Contrast: Unlike hexamethylene diamine, 6,6'-Azanediyldihexanoic acid integrates both carboxylic acid and amine functionalities, enabling self-polymerization or copolymerization without requiring a separate diamine .

Sebacic Acid (HOOC-(CH₂)₈-COOH)

- Role in Polymers : A longer-chain diacid used in Nylon 6,10, sebacic acid imparts flexibility and lower moisture absorption (∼1.5%) compared to Nylon 6,6 .

Research Findings and Hypothetical Properties

Anticipated Polymer Properties

- Thermal Stability : The NH group could increase hydrogen bonding, raising the melting point beyond Nylon 6,6’s 265°C .

- Moisture Resistance : Reduced hydrophilicity compared to Nylon 6,6 due to longer hydrophobic chains .

Data Table: Comparative Analysis of Diacids and Diamines

Q & A

Basic: What are the standard synthetic routes for 6,6'-Azanediyldihexanoic acid, and how are they experimentally validated?

Methodological Answer:

The primary synthesis involves condensation polymerization between 1,6-diaminohexane and hexane-1,6-dioic acid (adipic acid) under controlled temperature and pressure. The reaction forms Nylon 6,6 via amide linkages, with water as a byproduct . Experimental validation includes:

- Stoichiometric Control: Ensuring a 1:1 molar ratio of monomers to prevent chain termination.

- Characterization: Fourier-transform infrared spectroscopy (FTIR) to confirm amide bond formation (N–H stretch at ~3300 cm⁻¹, C=O stretch at ~1640 cm⁻¹) .

- Yield Optimization: Monitoring reaction time and catalyst use (e.g., phosphoric acid) to achieve >90% conversion .

Basic: What analytical techniques are critical for assessing the purity and structural integrity of 6,6'-Azanediyldihexanoic acid?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H NMR detects proton environments (e.g., –NH– at δ 2.5–3.5 ppm, –CH₂– groups at δ 1.2–1.8 ppm). ¹³C NMR confirms carbonyl carbons (~175 ppm) .

- High-Performance Liquid Chromatography (HPLC): Quantifies residual monomers and oligomers using reverse-phase columns and UV detection at 210 nm .

- Thermogravimetric Analysis (TGA): Assesses thermal stability by measuring weight loss during heating (degradation onset typically >250°C) .

Advanced: How can researchers resolve contradictions in reported environmental impacts of adipic acid production, a precursor to 6,6'-Azanediyldihexanoic acid?

Methodological Answer:

Contradictions arise from differing production methods:

- Traditional Nitric Acid Oxidation: Generates N₂O (301 kg/ton adipic acid), a potent greenhouse gas. Mitigation involves catalytic decomposition (reducing emissions by 80%) .

- Biological Routes: Conversion of benzoic acid to cis,cis-muconic acid via bacterial strains (e.g., Pseudomonas spp.), followed by hydrogenation. Life-cycle analysis (LCA) compares energy demands (e.g., fossil-based CED = 104.2 GJ/ton vs. bio-based alternatives) .

Resolution Strategy:- Use standardized LCA frameworks (e.g., EcoInvent V2.1) to harmonize data.

- Validate emission reductions through gas chromatography-mass spectrometry (GC-MS) for N₂O quantification .

Advanced: What experimental design considerations are critical for minimizing side reactions during 6,6'-Azanediyldihexanoic acid polymerization?

Methodological Answer:

- Moisture Control: Use anhydrous monomers and inert atmospheres (N₂/Ar) to prevent hydrolysis of amide bonds .

- Catalyst Selection: Phosphoric acid minimizes branching vs. basic catalysts, which promote cross-linking.

- Reaction Monitoring: In-situ FTIR or Raman spectroscopy tracks real-time conversion and detects side products (e.g., cyclic oligomers) .

- Post-Synthesis Purification: Soxhlet extraction with methanol removes unreacted monomers .

Advanced: How can computational modeling enhance the design of 6,6'-Azanediyldihexanoic acid-based polymers?

Methodological Answer:

- Molecular Dynamics (MD): Simulates polymer chain packing and crystallinity, correlating with mechanical properties (e.g., Young’s modulus) .

- Density Functional Theory (DFT): Predicts reactivity of monomers under varying conditions (e.g., pH, temperature) to optimize synthesis pathways .

- Machine Learning (ML): Trains models on historical data to predict polymerization rates and side-reaction probabilities .

Basic: What are the key spectral signatures of 6,6'-Azanediyldihexanoic acid in FTIR and NMR?

Methodological Answer:

| Technique | Key Peaks | Assignment |

|---|---|---|

| FTIR | 3300 cm⁻¹ | N–H stretch (amide) |

| 1640 cm⁻¹ | C=O stretch (amide I) | |

| 1540 cm⁻¹ | N–H bend (amide II) | |

| ¹H NMR | δ 1.2–1.8 ppm | –CH₂– backbone |

| δ 2.5–3.5 ppm | –NH– and terminal –COOH | |

| ¹³C NMR | ~175 ppm | Carbonyl (C=O) |

Advanced: How do researchers address discrepancies in thermal stability data for Nylon 6,6 across studies?

Methodological Answer:

Discrepancies arise from variations in:

- Molecular Weight: Gel permeation chromatography (GPC) confirms Mn >20,000 Da for high stability.

- Crystallinity: X-ray diffraction (XRD) quantifies α vs. γ crystal phases, impacting degradation temperatures .

Standardization Steps:- Use TGA with uniform heating rates (e.g., 10°C/min under N₂).

- Report crystallinity index (%) alongside degradation onset .

Advanced: What strategies improve the reproducibility of bio-based adipic acid synthesis for 6,6'-Azanediyldihexanoic acid production?

Methodological Answer:

- Strain Engineering: CRISPR-Cas9 editing of Pseudomonas putida to enhance cis,cis-muconic acid yield (>90% theoretical) .

- Downstream Processing: Hydrogenation at 3.5 bar H₂ with Pd/C catalysts, monitored by pressure decay and GC analysis .

- Quality Control: ICP-MS ensures metal catalyst residues <1 ppm .

Basic: What safety protocols are essential when handling 6,6'-Azanediyldihexanoic acid monomers?

Methodological Answer:

- Hexane-1,6-dioic Acid: Use fume hoods to avoid inhalation (TLV = 5 mg/m³). Neutralize spills with NaHCO₃ .

- 1,6-Diaminohexane: Wear nitrile gloves (permeation resistance >480 minutes) and monitor vapor concentrations with PID detectors .

Advanced: How can researchers validate the biodegradability of 6,6'-Azanediyldihexanoic acid-derived polymers?

Methodological Answer:

- OECD 301B Test: Measures CO₂ evolution over 28 days in activated sludge (≥60% degradation indicates compostability) .

- Enzymatic Hydrolysis: Incubate with amidases (e.g., Bacillus subtilis) and quantify monomer release via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.